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Compound of Interest

Compound Name:
2-Hexynoic acid,

pentafluorophenyl ester

CAS No.: 201009-31-6

Cat. No.: B12570652

Get Quote

Part 1: Executive Technical Summary
Compound Identity:

Chemical Name: 2-Hexynoic acid, pentafluorophenyl ester[1][2]

CAS Registry Number: 201009-31-6[1][2]

Molecular Formula: C₁₂H₇F₅O₂

Functional Class: Activated Ester (Amine-Reactive Heterobifunctional Linker)

Core Utility: This compound functions as a specialized "click chemistry" handle. The

pentafluorophenyl (PFP) ester moiety provides a highly reactive electrophilic site for

conjugation with primary amines (

) (e.g., lysine residues on proteins, amino-modified DNA) to form stable amide bonds.[3][4] The
2-hexynoic tail introduces an internal alkyne, often utilized in specific cycloaddition reactions or
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as a bio-orthogonal tag.

Solubility & Stability Précis: Unlike N-hydroxysuccinimide (NHS) esters, PFP esters exhibit

higher hydrolytic stability, allowing for more controlled handling. However, they remain

hydrophobic and moisture-sensitive. Successful application requires strict adherence to

anhydrous organic solubilization followed by rapid aqueous dilution.

Part 2: Physicochemical & Solubility Profile
Operational Solubility Data
The following data represents operational solubility limits derived from the structural class of

pentafluorophenyl esters. Due to the high lipophilicity of the fluorinated ring and the aliphatic

tail, this compound is insoluble in aqueous media without organic co-solvents.
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Solvent Class
Specific
Solvent

Solubility
Rating

Operational
Concentration
(Stock)

Comments

Polar Aprotic
DMSO

(Anhydrous)
Excellent 10 – 100 mM

Preferred

solvent. Ensures

miscibility upon

aqueous dilution.

Polar Aprotic
DMF

(Anhydrous)
Excellent 10 – 100 mM

Alternative to

DMSO. Easier to

remove via

evaporation if

needed.

Chlorinated

DCM

(Dichloromethan

e)

Good > 50 mM

Good for

synthesis/purifica

tion; poor for

biological

conjugation

(immiscible with

water).

Protic
Methanol/Ethano

l
Moderate N/A

Avoid. Protic

solvents can

cause

transesterificatio

n or premature

hydrolysis.

Aqueous Water / PBS
Insoluble /

Unstable
< 0.1 mM

Forms

emulsions.

Rapidly

hydrolyzes to 2-

hexynoic acid

and

pentafluorophen

ol.
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Hydrolytic Stability & Storage[3]
Hydrolysis Mechanism: In the presence of water (especially at pH > 8.0), the ester bond is

cleaved by hydroxide ions.

Byproducts: 2-Hexynoic acid (non-reactive) and Pentafluorophenol (acidic, toxic).

Storage Protocol: Store neat substance at -20°C under inert gas (Nitrogen/Argon). Desiccate

to prevent moisture ingress.[3][5]

Part 3: Experimental Protocols
Standard Solubilization Workflow (Self-Validating)
This protocol ensures the reagent remains active immediately prior to conjugation.

Materials:

2-Hexynoic acid, pentafluorophenyl ester (CAS 201009-31-6)[1][2]

Anhydrous DMSO (Grade:

99.9%, stored over molecular sieves)

Vortex mixer

Step-by-Step:

Equilibration: Allow the product vial to warm to room temperature before opening to prevent

water condensation on the cold solid/oil.

Calculation: Determine the mass required for a 50 mM stock solution.

MW ≈ 278.17 g/mol

Example: Dissolve 1.4 mg in 100 µL DMSO.

Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.
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Validation: Inspect for clarity. The solution must be completely clear. Any turbidity indicates

moisture contamination or saturation.

Immediate Use: Use this stock within 15 minutes. Do not store dissolved stock solutions for

long periods.

Amine Conjugation Protocol (Bioconjugation)
Objective: Label a protein/peptide containing a primary amine.[3]

Buffer Prep: Prepare the biomolecule in a non-amine buffer (e.g., PBS, HEPES,

Bicarbonate) at pH 7.5 – 8.2.

Note: Avoid Tris or Glycine buffers (they contain competing amines).[5]

Ratio Calculation: Target a 10-fold molar excess of the PFP ester over the protein.

Injection: Slowly add the DMSO stock solution to the stirring protein solution.

Constraint: Keep final DMSO concentration

10% (v/v) to prevent protein denaturation.

Incubation: React for 1–2 hours at Room Temperature or 4°C overnight.

Quenching: Add excess Tris buffer (1M, pH 8.0) to quench unreacted ester.

Purification: Remove excess reagent via Desalting Column (Sephadex G-25) or Dialysis.

Part 4: Mechanistic Visualization
Workflow Logic
The following diagram illustrates the critical path from storage to stable conjugate, highlighting

the "Failure Mode" (Hydrolysis) that researchers must avoid.
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Caption: Critical path for PFP-ester conjugation. Red dashed lines indicate degradation

pathways caused by moisture or improper buffering.

Chemical Mechanism: Aminolysis vs. Hydrolysis
Understanding the competition between the amine (target) and water (solvent) is crucial for

optimizing yield.
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Caption: Mechanistic competition. High pH increases Path B (Hydrolysis); optimal pH (7.5-8.2)

favors Path A (Amidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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